

Application Note: Proposed Synthesis of 4-Methyldeca-3,9-dien-1-ol

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Compound of Interest

Compound Name: 4-Methyldeca-3,9-dien-1-ol

Cat. No.: B15421593

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Introduction

4-Methyldeca-3,9-dien-1-ol is a terpene-like alcohol with potential applications in fragrance chemistry and as a building block in the synthesis of more complex natural products. This document details a proposed synthetic route for its preparation, designed for laboratory-scale synthesis. The protocol employs common and well-established organic reactions, including the protection of an alcohol, the formation of a phosphonium ylide, a Wittig reaction to construct the key carbon-carbon double bond, and a final deprotection step.

Proposed Synthetic Pathway

The proposed synthesis of **4-Methyldeca-3,9-dien-1-ol** is a four-step process commencing with the protection of 3-bromopropan-1-ol. The subsequent steps involve the formation of a Wittig reagent, followed by its reaction with hept-6-en-2-one to assemble the carbon skeleton of the target molecule. The final step is the removal of the protecting group to yield **4-Methyldeca-3,9-dien-1-ol**.

Experimental Protocols

Step 1: Synthesis of 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran (Protection of 3-bromopropan-1-ol)

- To a solution of 3-bromopropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

- Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).^[1]
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran.

Step 2: Synthesis of (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)triphenylphosphonium bromide (Wittig Salt Formation)

- Dissolve 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile (0.5 M).
- Reflux the mixture for 24 hours.
- Monitor the formation of the phosphonium salt precipitate.
- After cooling to room temperature, collect the white precipitate by filtration.
- Wash the precipitate with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.

Step 3: Synthesis of 2-((4-methyldeca-3,9-dien-1-yl)oxy)tetrahydro-2H-pyran (Wittig Reaction)

- Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under an inert atmosphere.

- Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to form the ylide, indicated by a color change to deep orange/red.^[2]
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of hept-6-en-2-one (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to slowly warm to room temperature and stir for 16 hours.
- Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Step 4: Synthesis of **4-Methyldeca-3,9-dien-1-ol** (Deprotection)

- Dissolve the protected alcohol (1.0 eq) in a mixture of acetic acid, THF, and water (4:2:1, 0.2 M).
- Stir the solution at room temperature for 24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by flash column chromatography on silica gel to obtain **4-Methyldeca-3,9-dien-1-ol**.

Data Presentation

| Step | Reactant 1 | MW (g/mol) | Eq. | Reactant 2 | MW (g/mol) | Eq. | Product | MW (g/mol) | Theoretical Yield (g) (based on 10 mmol scale) |
|------|---|------------|-----|----------------------|------------|-----|---|------------|--|
| 1 | 3-bromopropan-1-ol | 138.99 | 1.0 | 3,4-dihydro-2H-pyran | 84.12 | 1.2 | 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran | 223.11 | 2.23 |
| 2 | 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran | 223.11 | 1.0 | Triphenylphosphine | 262.29 | 1.1 | (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)triphenylphosphonium bromide | 485.40 | 4.85 |
| 3 | Phosphonium Salt | 485.40 | 1.1 | Hept-6-en-2-one | 112.17 | 1.0 | 2-((4-methyldeca-3,9-dien-1-yl)oxy) | 252.41 | 2.52 |

tetrahy

dro-

2H-

pyran

4-

Methyl

deca-

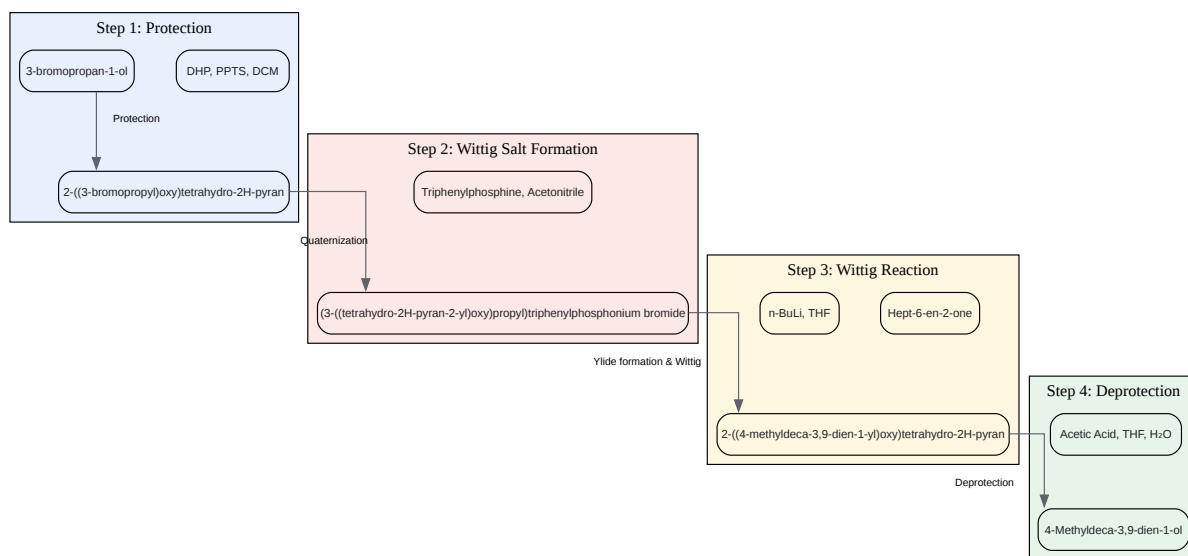
3,9-

dien-1-

ol

| | | | | | | | | |
|---|-------------------------------|--------|-----|------------------------|---|---|--------|------|
| 4 | Protec ted Alcohol I | 252.41 | 1.0 | Acetic Acid/H zO | - | - | 168.28 | 1.68 |
|---|-------------------------------|--------|-----|------------------------|---|---|--------|------|

Experimental Workflow Visualization



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Caption: Proposed synthetic workflow for **4-Methyldeca-3,9-dien-1-ol**.

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References

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